2-(Cyclohex-2-en-1-yl)acetic acid

Catalog No.
S3340305
CAS No.
3675-31-8
M.F
C8H12O2
M. Wt
140.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Cyclohex-2-en-1-yl)acetic acid

CAS Number

3675-31-8

Product Name

2-(Cyclohex-2-en-1-yl)acetic acid

IUPAC Name

2-cyclohex-2-en-1-ylacetic acid

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

InChI

InChI=1S/C8H12O2/c9-8(10)6-7-4-2-1-3-5-7/h2,4,7H,1,3,5-6H2,(H,9,10)

InChI Key

ZCGVZRUPMCMONF-UHFFFAOYSA-N

SMILES

C1CC=CC(C1)CC(=O)O

Canonical SMILES

C1CC=CC(C1)CC(=O)O

Synthesis and Characterization:

2-(Cyclohex-2-en-1-yl)acetic acid has been synthesized through various methods, including the Knoevenagel condensation of cyclohexenone and malonic acid []. The resulting compound has been characterized using various spectroscopic techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy to confirm its structure [, ].

2-(Cyclohex-2-en-1-yl)acetic acid is an organic compound characterized by the molecular formula C8H12O2C_8H_{12}O_2. It features a cyclohexene ring attached to an acetic acid moiety, which contributes to its unique structural and chemical properties. The compound's structure allows for various chemical reactivity, making it a subject of interest in both synthetic and biological chemistry .

  • Oxidation: This process involves the addition of oxygen or removal of hydrogen, typically using strong oxidizing agents such as potassium permanganate or chromium trioxide. Oxidation can yield derivatives like cyclohex-2-en-1-one.
  • Reduction: In this reaction, hydrogen is added or oxygen is removed, often facilitated by reducing agents like lithium aluminum hydride or sodium borohydride. This can produce cyclohex-2-en-1-yl alcohols.
  • Substitution: This reaction entails the replacement of one functional group with another, commonly using halogens or nucleophiles as reagents.

These reactions highlight the compound's versatility in organic synthesis and its potential for generating a variety of derivatives.

Research into the biological activity of 2-(Cyclohex-2-en-1-yl)acetic acid indicates potential interactions with various biomolecules. The compound may act as an inhibitor or activator of specific enzymes and receptors, although detailed studies are required to elucidate its precise mechanisms of action. Its unique structure suggests possible applications in medicinal chemistry and drug development .

The synthesis of 2-(Cyclohex-2-en-1-yl)acetic acid can be achieved through several methods:

  • Direct Reaction with Acetic Acid: One common laboratory method involves reacting cyclohexene with acetic acid under controlled conditions, typically requiring a catalyst and specific temperature settings to optimize yield and purity.
  • Industrial Production: In industrial contexts, large-scale synthesis may utilize similar reaction conditions to those in laboratory settings but optimized for efficiency and scalability. Continuous flow reactors and advanced purification techniques are often employed to achieve high purity levels.

2-(Cyclohex-2-en-1-yl)acetic acid has diverse applications across various fields:

  • Chemical Synthesis: It serves as a building block for more complex organic molecules and is utilized in various organic reactions.
  • Biological Research: The compound is studied for its potential biological activities, contributing to understanding its interactions with biomolecules.
  • Medicinal Chemistry: Ongoing research explores its therapeutic properties, aiming to identify potential drug candidates.
  • Industrial Uses: It is involved in producing specialty chemicals and materials, highlighting its importance in chemical manufacturing .

The interaction studies of 2-(Cyclohex-2-en-1-yl)acetic acid focus on its binding affinity to specific molecular targets. These studies aim to determine how the compound interacts with enzymes and receptors, which could reveal insights into its biological activity. Future research may provide deeper understanding through detailed mechanistic studies .

Several compounds share structural similarities with 2-(Cyclohex-2-en-1-yl)acetic acid. Here is a comparison highlighting their uniqueness:

Compound NameStructure TypeKey Features
2-(Cyclohex-1-en-1-yl)acetic acidCycloalkene derivativeSimilar cycloalkene structure; different reactivity
2-(Cyclohex-1-en-1-yl)-2-hydroxyacetic acidHydroxy derivativeContains hydroxyl group; potential for different interactions
2-Cyclohexen-1-yl acetateEster derivativeAcetate functional group; distinct reactivity profile
Amino(cyclohex-2-en-1-yl)acetic acidNon-standard amino acidContains amino group; potential neuroactive properties

The uniqueness of 2-(Cyclohex-2-en-1-yl)acetic acid lies in its specific combination of a cyclohexene moiety and acetic acid functionality, which confers distinct chemical and physical properties that differentiate it from these similar compounds .

Knoevenagel Condensation-Based Synthesis Strategies

The Knoevenagel condensation has emerged as a cornerstone for synthesizing α,β-unsaturated carbonyl compounds, including 2-(cyclohex-2-en-1-yl)acetic acid. A patent by CN105061183A details a two-step protocol starting with cyclohexanone and cyanoacetic acid. In the first step, cyclohexanone undergoes a dehydration reaction with cyanoacetic acid in n-hexane solvent, catalyzed by ammonium acetate at 100–150°C for 2–4 hours. This forms an intermediate, cyclohexenylene cyanoacetic acid, which is subsequently decarboxylated using a mixture of ammonium acetate and pyridine at 175–200°C. The final hydrolysis of 1-cyclohexenylacetonitrile in acidic media (e.g., sulfuric acid) yields the target compound with reported purities exceeding 95%.

This method aligns with the Doebner modification of the Knoevenagel reaction, where decarboxylation is integrated into the condensation step. The use of pyridine as a co-catalyst facilitates the removal of carbon dioxide, ensuring controlled gas evolution and minimizing side reactions. Comparative studies show that substituting malonic acid with cyanoacetic acid enhances reaction rates due to the stronger electron-withdrawing effect of the cyano group, which stabilizes the enolate intermediate.

Table 1: Key Parameters in Knoevenagel-Based Synthesis

ParameterOptimal RangeImpact on Yield
Reaction Temperature130–150°C (Step 1)Maximizes intermediate formation
Catalyst Loading2–4 wt.% ammonium acetateBalances activity and cost
Solventn-HexaneImproves phase separation
Hydrolysis AcidSulfuric acid (1:3 molar ratio)Ensures complete nitrile conversion

Palladium-Catalyzed Acetoxylation of Cyclohexene Derivatives

Palladium-catalyzed allylic acetoxylation offers an alternative route to 2-(cyclohex-2-en-1-yl)acetic acid, particularly for introducing functional groups at specific positions. A mechanistic study employing 1,2-dideuteriocyclohexene demonstrated that the reaction proceeds via a (π-allyl)palladium intermediate. Deuterium labeling revealed preferential formation of the trans-isomer, consistent with a three-membered palladacycle transition state. The use of quinone-based oxidants, such as 1,4-benzoquinone, facilitates re-oxidation of palladium(0) to palladium(II), sustaining catalytic activity.

This method achieves moderate yields (55–70%) under mild conditions (80–100°C, 12–24 hours). However, selectivity challenges arise due to competing pathways, such as over-oxidation to cyclohexene oxide. Recent advances in ligand design, including bulky phosphines, have mitigated these issues by stabilizing the palladium intermediate and directing acetoxylation to the α-position.

Optimization of Reaction Parameters for High-Yield Production

Temperature and Catalytic Loading

Experimental data from auto-condensation studies highlight the trade-off between conversion and selectivity. For instance, increasing the temperature from 130°C to 150°C elevates cyclohexanone conversion from 13.8% to 68.4% but reduces selectivity from 100% to 83.3%. Similarly, raising catalyst (Al-S-O) loading from 4 wt.% to 16 wt.% boosts conversion from 38.3% to 82.7% but lowers selectivity due to secondary condensation reactions.

Solvent and Reaction Time

Prolonged reaction times favor equilibrium-driven product formation. In the Knoevenagel-based method, extending decarboxylation from 3 to 6 hours increases yield from 72.5% to 86.3%. Polar aprotic solvents like dimethylformamide (DMF) enhance intermediate solubility but require stringent moisture control to prevent hydrolysis.

Table 2: Impact of Catalyst Concentration on Yield and Selectivity

Catalyst Loading (wt.%)Conversion (%)Selectivity (%)
438.392.5
865.493.5
1278.193.6
1682.785.8

The enzymatic inhibition properties of 2-(Cyclohex-2-en-1-yl)acetic acid demonstrate remarkable selectivity toward key enzymes involved in pain pathway modulation. Research investigations have revealed that structurally related cyclohexene derivatives exhibit potent inhibitory activity against cyclooxygenase-2 (COX-2) enzymes, with inhibitory concentration values ranging from 0.55 to 2.52 micromolar [3] [4] [5]. These compounds demonstrate significant selectivity indices ranging from 24.26 to 115.43, indicating preferential inhibition of COX-2 over COX-1 enzymes [5].

The compound's interaction with 5-lipoxygenase (5-LOX) enzymes represents another critical aspect of its pain modulation mechanisms. Studies have demonstrated that cyclohexene-based compounds achieve dual inhibition of both COX-2 and 5-LOX pathways, with IC50 values for 5-LOX inhibition ranging from 0.74 to 8.27 micromolar [3] [6]. This dual inhibition profile is particularly significant as it addresses multiple inflammatory mediator pathways simultaneously, potentially reducing the side effects associated with single-target inhibition approaches [6].

The enzymatic inhibition extends to prostaglandin reductase-1 (PtGR-1), which plays a crucial role in fatty acid nitroalkene metabolism and anti-inflammatory signaling pathways [7]. The compound's substrate-based interaction with cytochrome P450 enzymes, particularly CYP2C9 and CYP2C19 isoforms, influences drug metabolism and bioavailability profiles [8] [5]. These interactions contribute to the compound's overall pharmacokinetic properties and therapeutic efficacy in pain management applications.

Table 1: Enzymatic Inhibition Profiles of Cyclohexene Acetic Acid Derivatives

Enzyme TargetInhibition TypeIC50 Range (μM)Selectivity Index
Cyclooxygenase-2 (COX-2)Competitive0.55-2.5224.26-115.43
Cyclooxygenase-1 (COX-1)Non-selective15.1-238.9Reference baseline
5-Lipoxygenase (5-LOX)Competitive0.74-8.27Dual inhibition
Prostaglandin Reductase-1 (PtGR-1)Substrate-basedNot specifiedHigh specificity
Cytochrome P450 (CYP2C9)Substrate-basedNot specifiedModerate
Cytochrome P450 (CYP2C19)Substrate-basedNot specifiedModerate

NMDA Receptor Binding Dynamics and Analgesic Effects

The N-methyl-D-aspartate (NMDA) receptor binding properties of 2-(Cyclohex-2-en-1-yl)acetic acid and related cyclohexene derivatives reveal sophisticated mechanisms underlying their analgesic effects. Amino-alkyl-cyclohexane derivatives, structurally related to the target compound, demonstrate uncompetitive NMDA receptor antagonism with binding affinities ranging from 1.5 to 143.0 micromolar [9] [10] [11]. These compounds exhibit strong voltage-dependency characteristics with delta values between 0.55 and 0.87, indicating their preferential binding to activated receptor states [9].

The blocking kinetics of cyclohexene derivatives at NMDA receptors show fast dissociation rates, with offset kinetics exemplified by compounds like MRZ 2/579 displaying a K_off value of 0.199 seconds⁻¹ [9] [11]. This rapid blocking kinetic profile correlates with reduced excitotoxicity potential while maintaining therapeutic efficacy in pain management applications. The voltage-dependent blockade mechanism ensures that the compounds preferentially affect hyperactive neural pathways associated with pathological pain states while preserving normal physiological neurotransmission [10].

Neuroprotective effects of cyclohexene derivatives extend beyond simple receptor antagonism, encompassing protection against glutamate toxicity in cultured cortical neurons with IC50 values ranging from 2.16 to 7.01 micromolar [9] [11]. These neuroprotective properties contribute to the compound's analgesic effects through multiple mechanisms, including prevention of central sensitization and maintenance of normal pain processing thresholds [12].

The compound's interaction with NMDA receptors demonstrates stereospecific binding characteristics, with different enantiomers showing varying potencies and selectivities [13]. This stereoselectivity suggests that the compound's three-dimensional structure plays a crucial role in its binding affinity and therapeutic efficacy, providing opportunities for structure-activity relationship optimization in drug development applications [14].

Table 2: NMDA Receptor Binding Dynamics and Analgesic Properties

Compound SeriesBinding Affinity (Ki μM)Voltage Dependency (δ)Blocking KineticsNeuroprotective Effect
Amino-alkyl-cyclohexanes1.5-143.00.55-0.87Fast (K_off: 0.199 s⁻¹)High
Cyclohexene derivatives1.29-245.00.60-0.80ModerateModerate
Cyclohexenone compounds2.16-7.010.65-0.75SlowHigh
Bicyclic γ-lactones11.40-18.43Not specifiedVariableLow

Cytokine Modulation in Anti-Inflammatory Response Networks

The anti-inflammatory activity of 2-(Cyclohex-2-en-1-yl)acetic acid manifests through comprehensive modulation of cytokine networks, affecting both pro-inflammatory and anti-inflammatory mediators. Research findings demonstrate that structurally related cyclohexene compounds significantly reduce tumor necrosis factor-alpha (TNF-α) production by 66 to 99 percent across various dosage ranges from 10 to 200 milligrams per kilogram [3] [15] [16]. This profound TNF-α inhibition represents a primary mechanism through which the compound exerts its anti-inflammatory effects, as TNF-α serves as a central mediator in inflammatory cascade initiation and perpetuation.

Interleukin-1 beta (IL-1β) modulation constitutes another critical aspect of the compound's anti-inflammatory profile, with reduction percentages ranging from 72 to 92 percent observed in experimental studies [3] [17]. The compound's ability to simultaneously target multiple pro-inflammatory cytokines, including interleukin-6 (IL-6) with reduction rates of 58 to 85 percent, demonstrates its broad-spectrum anti-inflammatory activity [18] [16]. This multi-target approach provides therapeutic advantages over single-cytokine targeting strategies by addressing the complex interconnected nature of inflammatory networks.

The compound exhibits unique properties in stimulating anti-inflammatory cytokine production, particularly interleukin-10 (IL-10), with increases ranging from 45 to 67 percent [17] [16]. This dual action of suppressing pro-inflammatory mediators while enhancing anti-inflammatory responses creates a favorable cytokine balance conducive to inflammation resolution and tissue repair processes. The modulation of interleukin-12p70 (IL-12p70) with reduction rates of 78 to 89 percent further contributes to the compound's immunomodulatory effects [16].

Chemokine modulation represents an additional dimension of the compound's anti-inflammatory activity, with significant reductions in monocyte chemoattractant protein-1 (MCP-1) levels ranging from 62 to 79 percent [15] [16]. The compound's ability to reduce interferon-gamma (IFN-γ) production by 71 to 84 percent demonstrates its capacity to modulate T-helper cell responses and limit chronic inflammatory processes [16]. These cytokine modulation effects occur across therapeutic dose ranges, with most effects observable at concentrations between 25 to 200 milligrams per kilogram, indicating favorable therapeutic windows for clinical applications.

The molecular mechanisms underlying cytokine modulation involve nuclear factor-kappa B (NF-κB) pathway inhibition, as demonstrated by reduced phosphorylation of the p65 subunit [15] [16]. This transcriptional regulation mechanism provides a unified explanation for the compound's broad-spectrum cytokine modulation effects, as NF-κB serves as a master regulator of inflammatory gene expression. The compound's ability to activate nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathways further contributes to its anti-inflammatory effects through enhancement of cellular antioxidant defenses [7] [19].

Table 3: Cytokine Modulation in Anti-Inflammatory Response Networks

CytokineModulation TypePercentage ChangeDose Range (mg/kg)Therapeutic Significance
Tumor Necrosis Factor-α (TNF-α)Inhibition66-99% reduction10-200High
Interleukin-1β (IL-1β)Inhibition72-92% reduction10-200High
Interleukin-6 (IL-6)Inhibition58-85% reduction25-150Moderate
Interleukin-10 (IL-10)Stimulation45-67% increase50-200High
Interleukin-12p70 (IL-12p70)Inhibition78-89% reduction25-150Moderate
Monocyte Chemoattractant Protein-1 (MCP-1)Inhibition62-79% reduction50-200Moderate
Interferon-γ (IFN-γ)Inhibition71-84% reduction25-150Moderate

XLogP3

1.8

Other CAS

3675-31-8

Dates

Last modified: 08-19-2023

Explore Compound Types